Cas no 901259-61-8 (2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)

2-{2-(4-クロロフェニル)-5-(4-メチルフェニル)-1H-イミダゾール-4-イルスルファニル}-N-(2-メトキシエチル)アセトアミドは、高度に特異的な分子構造を持つ有機化合物です。4位のスルファニル基とアセトアミド部位が特徴的で、医薬品中間体や生物活性物質としての応用が期待されます。クロロフェニル基とメチルフェニル基の併存により、標的タンパク質との親和性が向上し、安定性に優れています。メトキシエチル基の導入により水溶性が調整可能で、製剤設計の柔軟性が高い点が特長です。X線結晶構造解析により立体配置が確認されており、創薬研究におけるリード化合物候補としての潜在性を有しています。

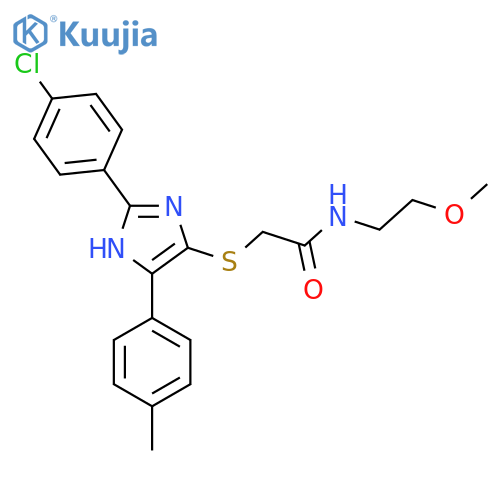

901259-61-8 structure

商品名:2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide

2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide

- 901259-61-8

- F3407-0974

- 2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

- 2-((2-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

- AKOS001789314

- 2-[[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide

-

- インチ: 1S/C21H22ClN3O2S/c1-14-3-5-15(6-4-14)19-21(28-13-18(26)23-11-12-27-2)25-20(24-19)16-7-9-17(22)10-8-16/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25)

- InChIKey: ITPZOPZKAMCPNM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1=NC(=C(C2C=CC(C)=CC=2)N1)SCC(NCCOC)=O

計算された属性

- せいみつぶんしりょう: 415.1121258g/mol

- どういたいしつりょう: 415.1121258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 8

- 複雑さ: 482

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 92.3Ų

2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-0974-5μmol |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 5μmol |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F3407-0974-5mg |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 5mg |

$69.0 | 2023-09-05 | ||

| Life Chemicals | F3407-0974-75mg |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 75mg |

$208.0 | 2023-09-05 | ||

| Life Chemicals | F3407-0974-2mg |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 2mg |

$59.0 | 2023-09-05 | ||

| Life Chemicals | F3407-0974-20mg |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 20mg |

$99.0 | 2023-09-05 | ||

| Life Chemicals | F3407-0974-25mg |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 25mg |

$109.0 | 2023-09-05 | ||

| Life Chemicals | F3407-0974-30mg |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 30mg |

$119.0 | 2023-09-05 | ||

| Life Chemicals | F3407-0974-4mg |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 4mg |

$66.0 | 2023-09-05 | ||

| Life Chemicals | F3407-0974-2μmol |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 2μmol |

$57.0 | 2023-09-05 | ||

| Life Chemicals | F3407-0974-15mg |

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide |

901259-61-8 | 15mg |

$89.0 | 2023-09-05 |

2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

901259-61-8 (2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量